(2-Piperidin-4-yl-phenyl)-methanol hydrochloride
Description
(2-Piperidin-4-yl-phenyl)-methanol hydrochloride is a piperidine-derived compound featuring a phenyl ring substituted at the 2-position with a piperidin-4-yl group and a methanol (-CH₂OH) functional group. The hydrochloride salt enhances its stability and solubility for pharmaceutical or chemical applications.
Properties
IUPAC Name |
(2-piperidin-4-ylphenyl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10;/h1-4,10,13-14H,5-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAHARBIBNQYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Piperidin-4-yl-phenyl)-methanol hydrochloride typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (2-Piperidin-4-yl-phenyl)-methanol hydrochloride can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Mechanism of Action
(2-Piperidin-4-yl-phenyl)-methanol hydrochloride is characterized by its piperidine ring structure linked to a phenyl group through a methanol moiety. This configuration allows for flexibility in molecular interactions, making it a suitable candidate for various biological applications. The compound is known to function as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs), which are innovative tools designed for targeted protein degradation.
Scientific Research Applications
The applications of this compound span several scientific disciplines:
Medicinal Chemistry
- Drug Development : The compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects. Its role in PROTAC technology highlights its significance in creating targeted therapies for various diseases.
Biochemistry
- Protein Interaction Studies : It is utilized in studying receptor-ligand interactions, helping researchers understand the mechanisms underlying various biological processes and disease states.
Pharmaceutical Industry
- Synthesis of Specialty Chemicals : The compound is employed in the synthesis of intermediates used for producing pharmaceutical agents, underscoring its industrial relevance.
Case Study 1: PROTAC Development
Recent studies have highlighted the effectiveness of this compound as a linker in PROTACs aimed at degrading specific oncogenic proteins. For instance, research demonstrated that conjugating this compound with various targeting ligands led to enhanced degradation rates of target proteins, providing promising results for cancer therapies.
Case Study 2: Neuroprotective Effects
In neuropharmacological research, the compound has been investigated for its potential neuroprotective effects against excitotoxicity induced by glutamate. Experimental models showed that this compound could modulate signaling pathways associated with neuronal survival, indicating its therapeutic potential in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (2-Piperidin-4-yl-phenyl)-methanol hydrochloride involves its role as a linker in PROTAC® molecules. These molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The compound’s structure allows for the optimal orientation and interaction of the PROTAC® molecule with both the target protein and the E3 ligase .
Comparison with Similar Compounds
Structural and Functional Differences
- Functional Group Variations: The ketone group in Piperidin-4-yl-(4-propan-2-ylphenyl)methanone hydrochloride introduces a planar, electron-deficient region, contrasting with the nucleophilic -CH₂OH group in the target compound .
Pharmacological and Toxicological Insights
- Collision Cross-Section (CCS): For (3-methoxyphenyl)(piperidin-4-yl)methanol hydrochloride, predicted CCS values (152.3–163.4 Ų) indicate utility in mass spectrometry-based analytical workflows .
- Safety Data: Most analogs lack detailed toxicity profiles. For example, 4-(Diphenylmethoxy)piperidine hydrochloride’s SDS notes acute toxicity but lacks numerical data, a common limitation for newer piperidine derivatives .
Biological Activity
(2-Piperidin-4-yl-phenyl)-methanol hydrochloride is a compound that falls within the category of piperidine derivatives, which are widely recognized for their diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, with a molecular weight of approximately 229.72 g/mol. Its structure features a piperidine ring attached to a phenyl group, which enhances its interaction with various biological targets.
Biological Activity
Research indicates that this compound exhibits notable biological activity. It is particularly significant in the following areas:
1. Enzyme Inhibition
Piperidine derivatives, including this compound, have been studied for their ability to inhibit enzymes linked to various diseases. For example:
- Prolyl-4-hydroxylase Inhibition : This enzyme is crucial in collagen synthesis. Studies have shown that piperidine derivatives can inhibit this enzyme, leading to reduced collagen production in fibroblasts, which may be beneficial in treating fibrotic diseases.
2. Antinociceptive and Anti-inflammatory Effects
Piperidine compounds have demonstrated potential as analgesics and anti-inflammatory agents. In particular:
- Soluble Epoxide Hydrolase (sEH) Inhibition : Research has highlighted the anti-inflammatory properties of related piperidine compounds that inhibit sEH, suggesting potential applications in pain management and inflammatory conditions .
3. Antimicrobial Activity
Some studies indicate that piperidine derivatives possess antimicrobial properties against various pathogens. The structural characteristics of this compound may contribute to its effectiveness against bacteria and fungi.
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Phenyl Group : The phenyl moiety is introduced via electrophilic aromatic substitution methods.
- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt to enhance solubility and stability.
Case Studies
Several studies have focused on the biological activity of piperidine derivatives similar to this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (2-Piperidin-4-yl-phenyl)-methanol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling a piperidine derivative with a benzyl alcohol precursor under alkaline conditions (e.g., using triethylamine as a base) is a common approach. Optimization may involve adjusting reaction temperature (e.g., 40–60°C), solvent polarity (e.g., dichloromethane or ethyl acetate), and stoichiometric ratios to maximize yield. Post-synthesis, purification via recrystallization or column chromatography with silica gel is recommended .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from light and moisture. Avoid contact with strong oxidizing agents. Stability studies indicate that decomposition may occur above 40°C, necessitating controlled handling during experiments. Use personal protective equipment (PPE) such as nitrile gloves and safety goggles to minimize exposure .
Q. What analytical techniques are suitable for confirming the purity and structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the piperidine ring and benzyl alcohol moieties.
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a methanol/water mobile phase (e.g., 65:35 ratio) adjusted to pH 4.6 using sodium acetate buffer for purity assessment .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS in positive ion mode .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?
- Methodological Answer : Solubility discrepancies often arise from variations in solvent polarity and pH. Systematically test solubility in methanol, ethanol, DMSO, and aqueous buffers (pH 2–8) using gravimetric or UV-Vis spectrophotometric methods. For example, if literature reports conflicting solubility in methanol, validate via a calibration curve at 254 nm and compare with reference standards .
Q. What strategies are effective for isolating degradation products during stability studies of this compound?
- Methodological Answer : Use reversed-phase liquid chromatography with micellar or microemulsion mobile phases (e.g., sodium 1-octanesulfonate buffer) to separate degradation products. For instance, a cyanopropyl-bonded stationary phase effectively resolves hydroxylated or oxidized derivatives. Thin-layer chromatography (TLC) with toluene/methanol/acetic acid (10:2:1) can also screen for impurities under UV light .
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Apply density functional theory (DFT) to model the compound’s electronic structure and predict sites susceptible to electrophilic/nucleophilic attack. Software like Gaussian or ORCA can simulate reaction pathways (e.g., oxidation of the piperidine nitrogen). Cross-validate predictions with experimental data from controlled reactions (e.g., monitoring by FTIR or HPLC) .
Q. What experimental design principles apply when studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design approach to evaluate interactions between pH (2–10), temperature (25–60°C), and time (1–30 days). Sample aliquots at intervals and analyze via HPLC for degradation kinetics. For example, acidic conditions (pH < 4) may accelerate hydrolysis of the hydrochloride salt, requiring buffered systems to stabilize the compound .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s acute toxicity and ecotoxicological profiles?
- Methodological Answer : Cross-reference regulatory databases (e.g., NITE, ACGIH) and conduct in vitro assays (e.g., Ames test for mutagenicity, Daphnia magna for ecotoxicity). If discrepancies persist, perform dose-response studies using standardized protocols (OECD 423 for acute oral toxicity) to generate reproducible data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
